molecular formula C11H16O2 B13274219 2-(Furan-3-yl)cycloheptan-1-ol

2-(Furan-3-yl)cycloheptan-1-ol

Cat. No.: B13274219
M. Wt: 180.24 g/mol
InChI Key: QPWOEMOVXSPZSH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16O2 It features a furan ring attached to a cycloheptanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan derivatives with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-yl)cycloheptan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cycloheptanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)cycloheptan-1-ol
  • 2-(Furan-3-yl)cyclohexan-1-ol
  • 2-(Furan-3-yl)cyclopentan-1-ol

Uniqueness

2-(Furan-3-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel materials .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(furan-3-yl)cycloheptan-1-ol

InChI

InChI=1S/C11H16O2/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2

InChI Key

QPWOEMOVXSPZSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=COC=C2

Origin of Product

United States

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